

N-Stearoyldopamine: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: *N-Stearoyldopamine*

Cat. No.: *B009488*

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Introduction

N-Stearoyldopamine (STEARDA) is a naturally occurring N-acyldopamine, a class of lipid signaling molecules structurally related to the endocannabinoid anandamide. While its unsaturated counterparts, such as N-arachidonoyldopamine (NADA), have been extensively studied for their potent activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and cannabinoid receptors, the biological role of saturated N-acyldopamines like STEARDA is less understood. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of **N-Stearoyldopamine**, focusing on its modulatory effects on key cellular signaling pathways. Due to the limited availability of direct quantitative data for STEARDA in the scientific literature, this document also serves as a practical guide, offering detailed experimental protocols for researchers to further investigate its pharmacological profile.

Quantitative Data on Biological Activity

The available quantitative data for **N-Stearoyldopamine's** biological activity is limited. The most significant finding is its "entourage effect" on the TRPV1 channel, where it potentiates the activity of other agonists. Its interaction with cannabinoid receptors appears to be minimal.

Table 1: **N-Stearoyldopamine** Activity at the TRPV1 Channel

Biological Target	Assay Type	Test Compound	Modulatory Effect of N-Stearyldopamine (0.1-10 μ M)	Reference
Human TRPV1	Intracellular Ca^{2+} influx in HEK-293 cells	N-Arachidonoyldopamine (NADA)	Lowers the EC_{50} of NADA from ~90 nM to ~30 nM[1][2]	[1][2]

Table 2: **N-Stearyldopamine** Activity at Cannabinoid Receptors

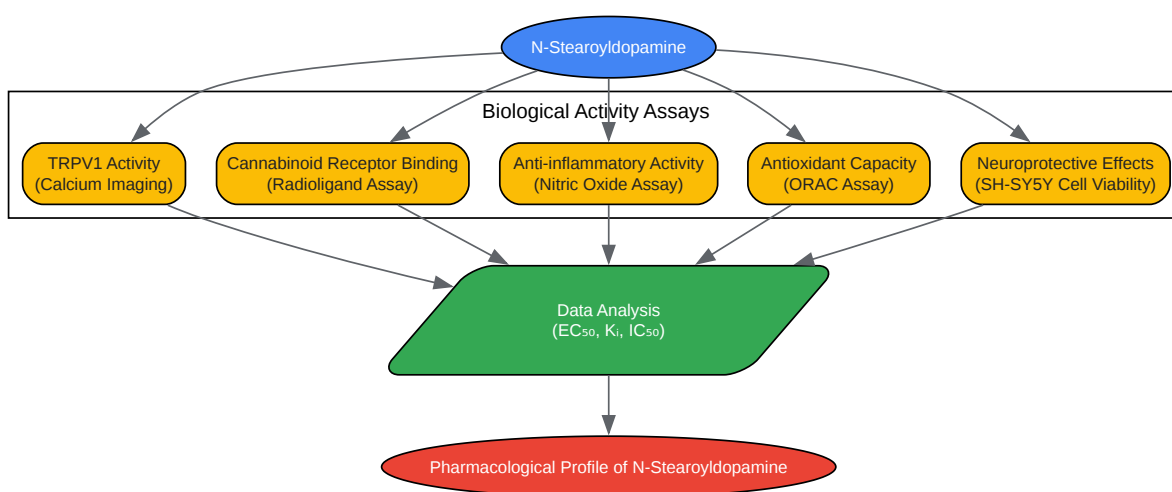
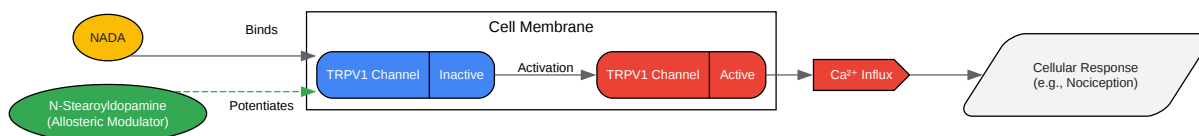
Biological Target	Assay Type	Test Compound	Finding	Reference
Cannabinoid Receptor 1 (CB1)	Radioligand binding assay ($[^3H]$ SR141716A)	N-Stearyldopamine (STEARDA)	Inactive at concentrations up to 5 μ M[3]	[3]

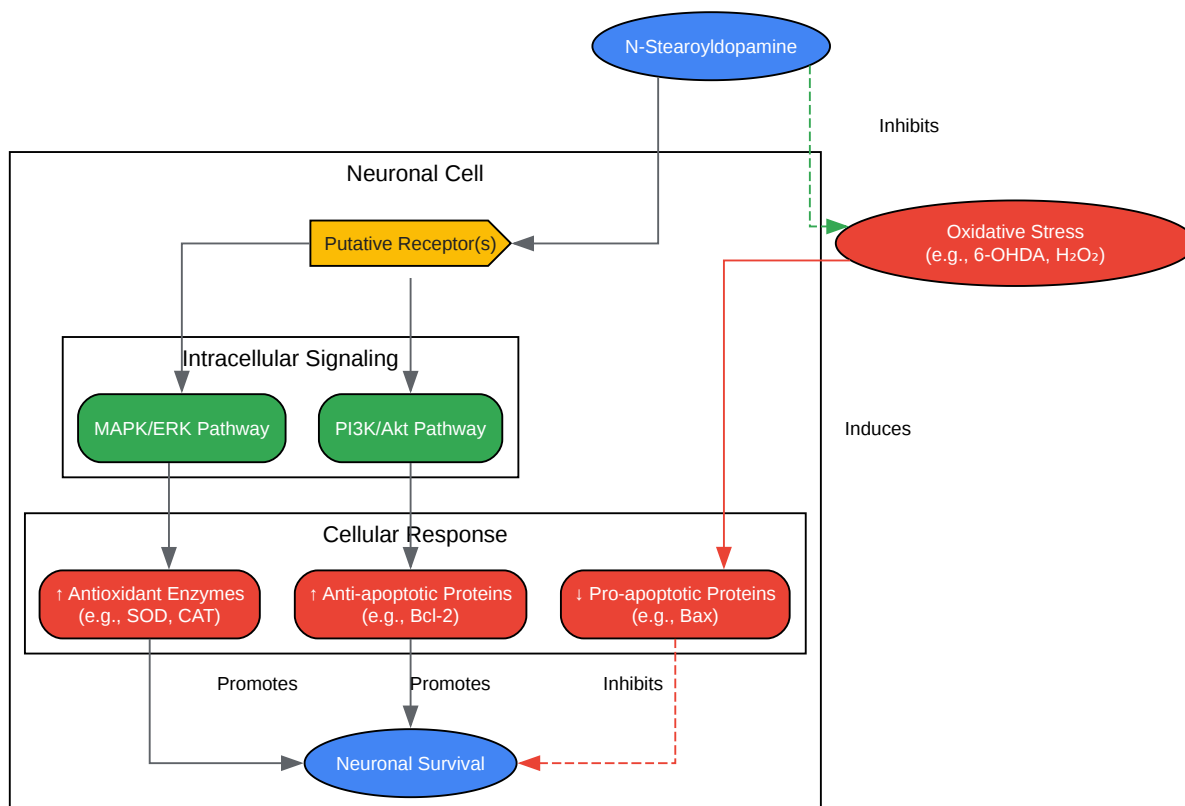
Note: Quantitative data for the anti-inflammatory, antioxidant, and neuroprotective activities of **N-Stearyldopamine** are not readily available in the current scientific literature. The detailed experimental protocols provided in the subsequent sections are intended to guide researchers in generating this valuable data.

Signaling Pathways and Experimental Workflows

Modulation of TRPV1 Signaling

N-Stearyldopamine, while not a direct agonist, allosterically modulates the TRPV1 channel, enhancing its sensitivity to endogenous and exogenous agonists. This "entourage effect" suggests a role for STEARDA in physiological and pathological processes involving TRPV1, such as pain and inflammation.





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References

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